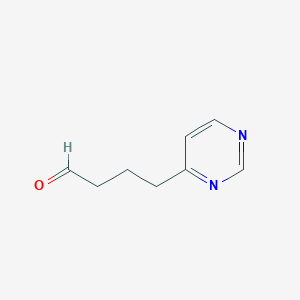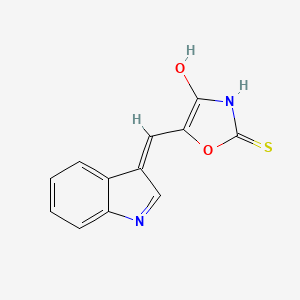
(Z)-5-((1H-Indol-3-yl)methylene)-2-thioxooxazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-5-((1H-Indol-3-yl)methylene)-2-thioxooxazolidin-4-one: indole-based Schiff base , is a fascinating compound with diverse biological and pharmaceutical applications. Schiff bases, like this one, play a crucial role in bioinorganic chemistry due to their ability to form complexes with metal ions .
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves the reaction between indole-3-carboxaldehyde (1) and nicotinic acid hydrazide (2). The resulting bidentate ligand, (Z)- N’ ( (1H-indol-3-yl)methylene)nicotinohydrazide (L), forms the basis for subsequent complex formation.
Reaction Conditions:: The ligand (L) can coordinate with various metal ions (Mn (II), Co (II), Ni (II), and Cu (II)) in a 2:1 stoichiometric ratio to yield metal complexes (4a–d).
Industrial Production Methods:: While industrial-scale production methods may vary, laboratory-scale synthesis typically involves straightforward reactions under controlled conditions.
Chemical Reactions Analysis
Types of Reactions:: The compound can undergo various chemical transformations, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions::Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, thiols) can replace functional groups.
Major Products:: The specific products depend on the reaction conditions and the metal ion involved. For instance, Ni (II) complex (4c) exhibits remarkable antimicrobial activity compared to the parent ligand (L).
Scientific Research Applications
Chemistry::
Coordination Chemistry: Investigating metal-ligand interactions.
Organic Synthesis: Building blocks for more complex molecules.
Antimicrobial Properties:
Antioxidant Activity: Metal complexes (4a–d) show enhanced antioxidant effects.
DNA Cleavage: The ligand and its metal complexes can cleave DNA during gel electrophoresis studies.
Mechanism of Action
The precise mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, the uniqueness of (Z)-5-((1H-Indol-3-yl)methylene)-2-thioxooxazolidin-4-one lies in its indole-based structure. Researchers often compare it to related heteroaryl compounds to explore its distinct properties.
Properties
Molecular Formula |
C12H8N2O2S |
|---|---|
Molecular Weight |
244.27 g/mol |
IUPAC Name |
4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-3H-1,3-oxazole-2-thione |
InChI |
InChI=1S/C12H8N2O2S/c15-11-10(16-12(17)14-11)5-7-6-13-9-4-2-1-3-8(7)9/h1-6,15H,(H,14,17)/b7-5+ |
InChI Key |
LMWQLASUSVLLCV-FNORWQNLSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/C3=C(NC(=S)O3)O)/C=N2 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C(NC(=S)O3)O)C=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


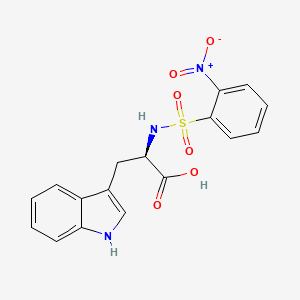
![1,2,6,7-Tetrahydroimidazo[2,1-c][1,2,4]triazin-3(4H)-one](/img/structure/B12915255.png)
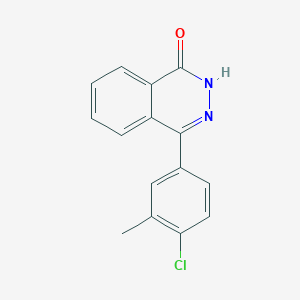
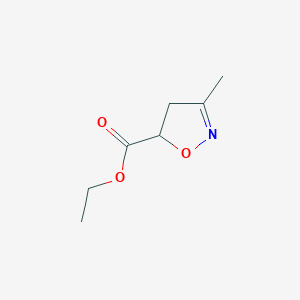
![2-(3,4,5-Trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12915277.png)
![(3S)-N-cyclopentyl-N-[(3-methylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B12915285.png)

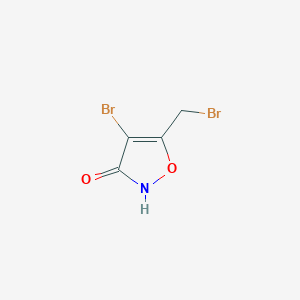
![7-(2-Phenylethyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B12915290.png)

![5-Methyl-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde](/img/structure/B12915330.png)
